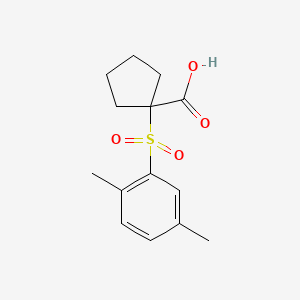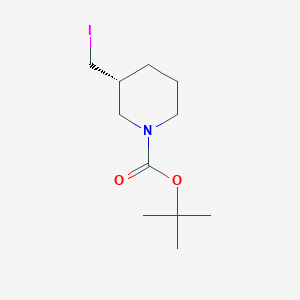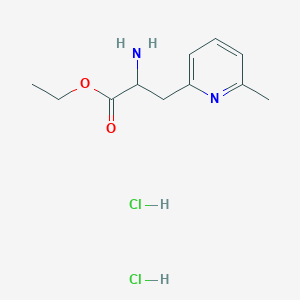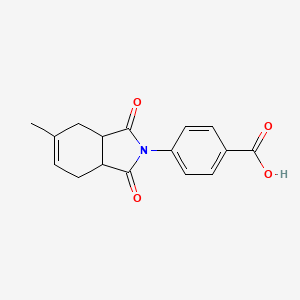
1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related structures and their potential as bio-isosteres for the carboxylic acid functional group. Cyclopentane-1,3-diones and cyclopentane-1,2-diones are explored for their physical-chemical properties and their ability to mimic the carboxylic acid functional group in drug design, particularly as thromboxane A2 prostanoid (TP) receptor antagonists .
Synthesis Analysis
The synthesis of cyclopentane-1,3-dione derivatives is described as part of the process to evaluate their potential as carboxylic acid isosteres. These derivatives were synthesized to replace the carboxylic acid moiety in known TP receptor antagonists, leading to the identification of compounds with nanomolar IC50 and Kd values similar to the original carboxylic acid-containing compounds . Similarly, cyclopentane-1,2-dione derivatives were synthesized and evaluated, with one derivative showing potent TP receptor antagonist activity .
Molecular Structure Analysis
The molecular structure of cyclopentane-1,3-dione and cyclopentane-1,2-dione derivatives is crucial for their function as carboxylic acid isosteres. The papers suggest that these structures can mimic the hydrogen bonding and geometry of carboxylic acids, which is essential for their biological activity. The crystal structure of a related compound, the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid, shows heteromeric cyclic carboxylic acid dimers formed through hydrogen-bonding interactions, which may provide insights into the structural requirements for bio-isostere activity .
Chemical Reactions Analysis
The chemical reactivity of the cyclopentane-1,3-dione and cyclopentane-1,2-dione derivatives is not explicitly detailed in the provided papers. However, their ability to act as carboxylic acid isosteres implies that they can participate in similar chemical reactions, such as forming hydrogen bonds with biological targets like TP receptors .
Physical and Chemical Properties Analysis
Cyclopentane-1,3-diones exhibit pKa values typically in the range of carboxylic acids, which is a critical property for their role as isosteres. The physical-chemical properties of these derivatives were examined and compared with similar derivatives bearing carboxylic acid or tetrazole residues, demonstrating their suitability as carboxylic acid substitutes . The acidity, tautomerism, and geometry of hydrogen bonding of cyclopentane-1,2-diones were also evaluated, further supporting their potential as bio-isosteres .
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition
Carboxylic acids, such as 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid, are noted for their flexibility and usage as precursors for a variety of industrial chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. The inhibition is due to effects on the cell membrane and internal pH, suggesting a need for metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Synthesis of Iso-, Neuro-, and Phytoprostanes
The synthesis of cyclopentane rings, a critical component in the structure of 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid, is vital for producing iso-, neuro-, and phytoprostanes. These compounds are produced from the peroxidation of polyunsaturated fatty acids and have significant biological activities. Research highlights the importance of stereocontrolled intramolecular free-radical cyclization for synthesizing these rings, offering insights into lipid chemistry and potential therapeutic applications (Durand et al., 2004).
Jasmonic Acid and Derivatives
Jasmonic acid and its derivatives, which share structural similarities with 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid, are plant stress hormones with a range of bioactivities. These compounds have been explored for their potential as drugs and prodrugs, highlighting their importance in long-term drug and nutraceutical safety trials. Research continues to explore jasmonates for new therapeutic developments, with several analogs poised for preclinical and clinical studies, indicating the broader potential of carboxylic acid derivatives in medicinal chemistry (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S/c1-10-5-6-11(2)12(9-10)19(17,18)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMMAZSLYLQABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2527841.png)

![N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2527845.png)
![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)
![5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2527849.png)
![1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2527851.png)
![2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole](/img/structure/B2527854.png)

![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)



![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)